molecular formula C11H9BrO3 B8762034 4-bromo-5-(4-methoxyphenyl)-2(5H)-furanone

4-bromo-5-(4-methoxyphenyl)-2(5H)-furanone

Cat. No. B8762034
M. Wt: 269.09 g/mol
InChI Key: ZBZWVGNHJHDIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08568986B2

Procedure details

3,4-dibromo-5-hydroxy-2(5H)-furanone (manufactured by SIGMA), Compound 3: 4-bromo-5-methoxy-5-(4-methoxyphenyl)-2(5H)-furanone (manufactured by SIGMA), and Compound 4: 4-{[3-bromo-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-2-furanyl]oxy}benzoate (manufactured by SIGMA) were used as test drugs. As positive controls, three (3) kinds of known compounds as an AI-2 inhibitory compounds, such as Compound 5: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (manufactured by SIGMA), Compound 6: 2-methoxy-2,4-diphenyl-3(2H)-furanone (manufactured by SIGMA), and Compound 7: 2-pentyl-2-cyclopentene-1-one (manufactured by SIGMA) were used (see Bassseler et al., Bacteriol. 179, p. 4043-4045, 1997; Yoshida A. et al., Appl. Environ. Microbial., 71(5), p. 2372-2380, 2005; and Wen Z. T. et al., J. Bacteriol., 189(9), p. 2682-2691, 2004).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
4-{[3-bromo-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-2-furanyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
BrC1C(=O)OC(O)C=1Br.[Br:10][C:11]1[C:15](OC)([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[O:14][C:13](=[O:26])[CH:12]=1.BrC1C(OC2C=CC(C([O-])=O)=CC=2)(C2C=CC(OC)=CC=2)OC(=O)C=1.[B-]1(O)(O)O[C@]2(O)[C@@H](O)CO[C@]2(C)O1.OC1C(=O)C(C)OC=1C.COC1(C2C=CC=CC=2)C(=O)C(C2C=CC=CC=2)=CO1.C(C1C(=O)CCC=1)CCCC>>[Br:10][C:11]1[CH:15]([C:16]2[CH:17]=[CH:18][C:19]([O:22][CH3:23])=[CH:20][CH:21]=2)[O:14][C:13](=[O:26])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(OC(C1Br)O)=O
Step Two
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(OC=C(C1=O)C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C(CCC1)=O
Step Six
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(OC1(C1=CC=C(C=C1)OC)OC)=O
Step Eight
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
4-{[3-bromo-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-2-furanyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(OC(C1)=O)(C1=CC=C(C=C1)OC)OC1=CC=C(C(=O)[O-])C=C1
Step Ten
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O
Step Twelve
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(C(OC1C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC(OC1C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.